p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide
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Overview
Description
p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is a metabolite of levomilnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder (MDD). This compound is formed through the hydroxylation and subsequent glucuronidation of levomilnacipran .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide involves the hydroxylation of levomilnacipran to form p-hydroxy-levomilnacipran, followed by conjugation with glucuronic acid to form the glucuronide . The hydroxylation is typically catalyzed by cytochrome P450 enzymes, primarily CYP3A4, with minor contributions from CYP2C8, CYP2C19, CYP2D6, and CYP2J2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydroxylation step, followed by chemical or enzymatic glucuronidation .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . It is also involved in oxidative reactions during its formation from levomilnacipran .
Common Reagents and Conditions
Hydroxylation: Catalyzed by cytochrome P450 enzymes (CYP3A4, CYP2C8, CYP2C19, CYP2D6, CYP2J2).
Glucuronidation: Utilizes glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products
The major product formed from these reactions is this compound itself .
Scientific Research Applications
p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is primarily used in pharmacokinetic and metabolic studies to understand the metabolism of levomilnacipran . It helps in identifying the metabolic pathways and the role of various enzymes in drug metabolism. This compound is also used in the development of analytical methods for the quantification of levomilnacipran and its metabolites in biological samples .
Mechanism of Action
p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide itself does not have a direct pharmacological action. It is a metabolite formed during the metabolism of levomilnacipran. Levomilnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The hydroxylation and glucuronidation of levomilnacipran are part of its metabolic clearance .
Comparison with Similar Compounds
Similar Compounds
Desethyl Levomilnacipran: Another metabolite of levomilnacipran formed through desethylation.
Levomilnacipran N-Carbamoyl Glucuronide: Formed through the conjugation of levomilnacipran with glucuronic acid.
Uniqueness
p-Hydroxy-Levomilnacipran Carbamoyl-beta-D-glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual modification distinguishes it from other metabolites of levomilnacipran .
Properties
Molecular Formula |
C22H30N2O10 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-(4-hydroxyphenyl)cyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O10/c1-3-24(4-2)20(31)22(11-5-7-13(25)8-6-11)9-12(22)10-23-21(32)34-19-16(28)14(26)15(27)17(33-19)18(29)30/h5-8,12,14-17,19,25-28H,3-4,9-10H2,1-2H3,(H,23,32)(H,29,30)/t12-,14+,15+,16-,17+,19+,22+/m1/s1 |
InChI Key |
CKYBVIQHXLREJC-VAMJHJAVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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